cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

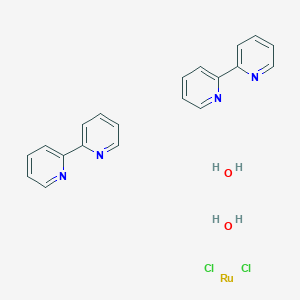

Cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate is a useful research compound. Its molecular formula is C20H20Cl2N4O2Ru and its molecular weight is 520.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 520.000672 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is gold nanoparticles. The compound is used in synthesizing a variety of ruthenium complexes such as ruthenium(II) complex that can modify the surface of gold nanoparticles .

Mode of Action

The compound interacts with its target by modifying the surface of gold nanoparticles. This interaction results in the creation of a ruthenium(II) complex that can be used for the detection of cysteine by selective luminescence .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of ruthenium complexes, which can have various applications in biochemistry and materials science .

Result of Action

The result of the action of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is the creation of a ruthenium(II) complex that can modify the surface of gold nanoparticles. This modification allows for the detection of cysteine by selective luminescence .

Biologische Aktivität

Introduction

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate, commonly referred to as cis-Ru(bpy)₂Cl₂·2H₂O, is a ruthenium complex that has garnered significant attention in the field of bioinorganic chemistry due to its potential biological activities. This compound exhibits unique properties that make it a candidate for various applications, particularly in anticancer therapies and antimicrobial treatments.

Chemical Properties

- Molecular Formula : C20H16Cl2N4Ru·2H2O

- Molecular Weight : 520.38 g/mol

- Appearance : Black crystalline solid

- Solubility : Soluble in water

The biological activity of cis-Ru(bpy)₂Cl₂·2H₂O is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins.

- DNA Interaction : The compound has shown a high binding affinity to DNA, leading to the formation of stable complexes. This interaction can interfere with DNA replication and transcription processes, potentially inducing apoptosis in cancer cells.

- Oxidative Stress Induction : Studies indicate that cis-Ru(bpy)₂Cl₂·2H₂O can generate reactive oxygen species (ROS), which contribute to oxidative stress within cells. This mechanism is crucial for its anticancer activity as it can lead to DNA damage and cell death.

- Antibacterial Activity : The compound exhibits antibacterial properties against various strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Research Findings

Recent studies have highlighted the efficacy of cis-Ru(bpy)₂Cl₂·2H₂O in various biological contexts:

- Anticancer Studies :

- Antimicrobial Studies :

- Research has shown that this ruthenium complex exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The minimum inhibitory concentrations (MICs) have been determined for various bacterial strains.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with cis-Ru(bpy)₂Cl₂·2H₂O resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death through oxidative stress mechanisms.

Case Study 2: Antibacterial Efficacy

In another investigation, cis-Ru(bpy)₂Cl₂·2H₂O was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent.

Comparative Analysis

To further understand the biological activity of cis-Ru(bpy)₂Cl₂·2H₂O, a comparison with similar ruthenium complexes is provided below:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| cis-Dichlorobis(1,10-phenanthroline)ruthenium(II) | C22H16Cl2N4Ru | Anticancer | Uses phenanthroline ligand |

| trans-Bis(2,2'-bipyridine)dichlororuthenium(II) | C20H16Cl2N4Ru | Less cytotoxic than cis isomer | Different stereochemistry |

| cis-Bis(4,4'-dimethyl-2,2'-bipyridine)dichlororuthenium(II) | C22H24Cl2N4Ru | Enhanced solubility | Dimethyl substitution increases solubility |

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

1.1 Photodynamic Therapy (PDT)

The compound has been investigated for its potential use in photodynamic therapy, where it can act as a photosensitizer. Upon light activation, it generates reactive oxygen species (ROS), which can induce cell death in cancerous tissues. Studies have shown that derivatives of this compound can effectively target and destroy cancer cells when activated by specific wavelengths of light .

1.2 Solar Energy Conversion

In the field of solar energy, cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate is utilized in dye-sensitized solar cells (DSSCs). The compound can be incorporated into the photoanode to enhance light absorption and increase the efficiency of electron transfer processes. Its ability to absorb visible light makes it an attractive candidate for improving the performance of solar cells .

Catalytic Applications

2.1 Catalysis in Organic Synthesis

This ruthenium complex serves as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. It has been shown to facilitate the formation of carbon-carbon bonds efficiently. For instance, it can catalyze the coupling of aryl halides with organometallic reagents, which is crucial in pharmaceutical synthesis .

2.2 Electrocatalysis

The compound has also been explored for its electrocatalytic properties, particularly in the reduction of protons to hydrogen gas. This application is significant for developing sustainable energy sources through hydrogen production from water splitting .

Biological Applications

3.1 Biomolecular Probes

Due to its luminescent properties, this compound is used as a probe in biological systems. It can be conjugated with biomolecules for imaging applications or as a marker in fluorescence microscopy . The ability to selectively bind to DNA allows it to be used in studies involving nucleic acids.

3.2 Anticancer Research

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. Its mechanism involves the binding to DNA and disrupting cellular processes, making it a subject of interest for developing new anticancer agents .

Material Science Applications

4.1 Synthesis of Nanomaterials

The complex is employed in the synthesis of functionalized nanoparticles, particularly gold nanoparticles modified with ruthenium complexes for biosensing applications. These nanoparticles can selectively detect biomolecules through luminescence changes upon binding .

4.2 Supramolecular Chemistry

In supramolecular chemistry, this compound is used to create self-assembling systems that can respond to environmental stimuli, such as light or pH changes. This property is useful for designing smart materials with dynamic behavior .

Summary Table of Applications

Eigenschaften

CAS-Nummer |

152227-36-6 |

|---|---|

Molekularformel |

C20H20Cl2N4O2Ru |

Molekulargewicht |

520.4 g/mol |

IUPAC-Name |

2-pyridin-2-ylpyridine;ruthenium(2+);dichloride;dihydrate |

InChI |

InChI=1S/2C10H8N2.2ClH.2H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;/h2*1-8H;2*1H;2*1H2;/q;;;;;;+2/p-2 |

InChI-Schlüssel |

NHKTUSUPCAKVHT-UHFFFAOYSA-L |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.Cl[Ru]Cl |

Kanonische SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cl-].[Cl-].[Ru+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.